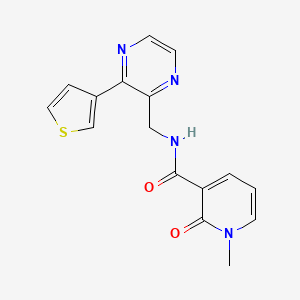

1-methyl-2-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-methyl-2-oxo-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c1-20-7-2-3-12(16(20)22)15(21)19-9-13-14(18-6-5-17-13)11-4-8-23-10-11/h2-8,10H,9H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYBEHGIJKRECB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2=NC=CN=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is synthesized through a series of condensation reactions.

Introduction of the Pyrazine Ring: The pyrazine ring is introduced via a cyclization reaction, often involving reagents such as hydrazine and diketones.

Attachment of the Thiophene Ring: The thiophene ring is attached through a coupling reaction, using reagents like thiophene-3-boronic acid and palladium catalysts.

Final Assembly: The final compound is assembled by linking the different rings through amide bond formation, using reagents like carbodiimides and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst are often used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For example, studies have shown that it can induce apoptosis in cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). In one case study, co-treatment with established chemotherapeutics like doxorubicin resulted in enhanced efficacy against these cancer cells.

Anti-inflammatory Properties

The compound has been investigated for its potential to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in conditions characterized by chronic inflammation, suggesting its utility in treating inflammatory diseases.

Antimicrobial Activity

Compounds similar to 1-methyl-2-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide have demonstrated promising antimicrobial properties. Research indicates they can disrupt bacterial cell membranes, leading to cell lysis. Studies show efficacy against both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

This compound has shown potential as an inhibitor of specific enzymes, such as xanthine oxidase, which is involved in uric acid production. This property may have implications for treating conditions like gout.

Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis | |

| Anti-inflammatory | Inhibits TNF-alpha production | |

| Antimicrobial | Disrupts bacterial membranes | |

| Enzyme Inhibition | Inhibits xanthine oxidase |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions that allow for the introduction of various functional groups. Structure–activity relationship studies highlight the importance of specific substituents on the dihydropyridine ring in modulating biological activity.

Molecular Docking Studies

Molecular docking simulations suggest a strong interaction between this compound and receptors involved in cancer progression and inflammation pathways. These studies provide insights into the binding affinity and mechanism of action.

Mechanism of Action

The mechanism by which 1-methyl-2-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, the compound might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

1-methyl-2-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide: Similar structure but with a different position of the thiophene ring.

1-methyl-2-oxo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

1-methyl-2-oxo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

1-methyl-2-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide is unique due to the specific arrangement of its functional groups and rings. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

1-Methyl-2-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide, identified by its CAS number 2034424-47-8, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 326.4 g/mol. The structure features a dihydropyridine core, which is known for its diverse pharmacological activities. The presence of thiophene and pyrazine moieties contributes to its biological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing thiophene rings have demonstrated significant activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 1.95 µg/mL | 3.91 µg/mL |

| Enterococcus faecalis | 15.62 µg/mL | 62.5 µg/mL |

These results indicate that the compound exhibits strong antimicrobial properties, particularly against Gram-positive bacteria .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been noted that similar compounds can inhibit c-Met phosphorylation, which is crucial in cancer cell proliferation and survival.

Case Study Findings:

- c-Met Inhibition : Compounds with structural similarities showed IC50 values in the nanomolar range against c-Met kinase, indicating potent inhibitory activity.

- Cell Cycle Arrest : In MKN-45 gastric cancer cell lines, compounds induced cell cycle arrest and apoptosis, demonstrating their potential as therapeutic agents against cancer .

The biological activity of this class of compounds is often attributed to their ability to interact with specific biological targets:

- Kinase Inhibition : By inhibiting kinases such as c-Met, these compounds can disrupt signaling pathways involved in cancer progression.

- Antimicrobial Mechanisms : The exact mechanisms for antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Synthesis and Evaluation : The synthesis of similar derivatives has been documented, revealing their broad-spectrum activity against various pathogens.

- Structure-Activity Relationship (SAR) : Research indicates that modifications in the thiophene or pyrazine groups can significantly affect the biological activity, highlighting the importance of chemical structure in drug design .

Q & A

Q. What are the optimal synthetic routes for 1-methyl-2-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide?

The synthesis involves multi-step reactions, typically starting with the preparation of the pyridine-2-one core via cyclization of β-ketoesters under acidic conditions . Subsequent functionalization includes coupling the thiophen-3-yl-pyrazine moiety using nucleophilic substitution or amide bond formation. For example, EDCI/HOBt-mediated coupling is effective for introducing the carboxamide group, as seen in structurally analogous compounds . Key variables include solvent choice (DMF or THF), temperature (room temperature to reflux), and catalysts (e.g., Lewis acids) to enhance regioselectivity .

Q. How can the structural integrity of the compound be confirmed?

Use a combination of 1H/13C NMR to verify proton environments and carbon frameworks, focusing on characteristic peaks for the pyridine-2-one (δ ~160 ppm for C=O) and thiophene (δ ~125-140 ppm for aromatic carbons) . HRMS confirms molecular weight, while X-ray crystallography (if crystals are obtainable) resolves stereochemistry and bond angles, as demonstrated for similar dihydropyridines .

Q. What purification strategies are effective for this compound?

Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is standard for intermediate purification . For final product isolation, recrystallization from methanol or acetonitrile improves purity, with monitoring via TLC (Rf ~0.3–0.5 in ethyl acetate) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

Systematically vary:

- Solvent polarity : Higher polarity solvents (e.g., DMF) improve solubility of intermediates but may promote side reactions .

- Catalysts : Screen Pd-based catalysts for Suzuki-Miyaura coupling if aryl halides are involved .

- Temperature : Microwave-assisted synthesis (e.g., 100–150°C, 30 min) can accelerate reaction rates while minimizing decomposition .

Use Design of Experiments (DoE) to identify critical interactions, as exemplified in ICReDD’s computational-experimental feedback loop for reaction optimization .

Q. How does the thiophene-pyrazine substituent influence electronic properties and bioactivity?

The electron-rich thiophene and pyrazine rings enhance π-π stacking with biological targets, as observed in kinase inhibitors . DFT calculations (e.g., HOMO-LUMO gaps) predict charge distribution, while SAR studies on analogs (e.g., replacing thiophene with furan) reveal steric and electronic effects on binding affinity .

Q. What analytical methods resolve tautomeric equilibria in solution?

The compound may exhibit keto-enol tautomerism at the pyridine-2-one moiety. Use variable-temperature NMR (VT-NMR) in DMSO-d6 to monitor proton shifts, as shown for N-(3-bromo-2-methylphenyl)-2-oxo-dihydropyridine derivatives . Solvent polarity adjustments (e.g., CDCl3 vs. D2O) can stabilize specific tautomers.

Q. How can conflicting bioactivity data from cell-based vs. enzymatic assays be reconciled?

Discrepancies may arise from off-target effects or differential cell permeability. Conduct:

Q. What strategies mitigate degradation during long-term stability studies?

Formulate the compound in lyophilized form under inert gas (N2/Ar) to prevent oxidation. Monitor degradation products via LC-MS/MS and identify vulnerable sites (e.g., amide bonds) for structural stabilization, such as methyl group substitution on the pyridine ring .

Q. How can metabolic stability be improved for in vivo applications?

Introduce deuterium at metabolically labile positions (e.g., methyl groups) to slow CYP450-mediated oxidation . Microsomal stability assays (human/rat liver microsomes) quantify half-life improvements, while molecular docking predicts interactions with metabolic enzymes .

Methodological Notes

- Contradictory Data Analysis : For conflicting SAR results, perform meta-analyses using databases like PubChem or ChEMBL to identify consensus trends .

- Advanced Characterization : Use 2D NMR (COSY, NOESY) to resolve overlapping signals in complex spectra .

- Crystallography : Submit crystals to synchrotron facilities for high-resolution structural data, critical for patent applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.